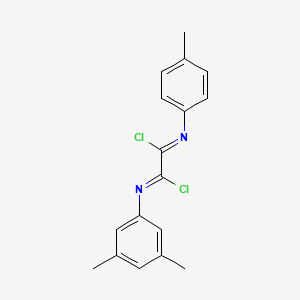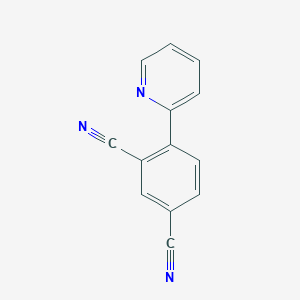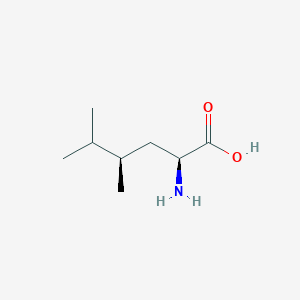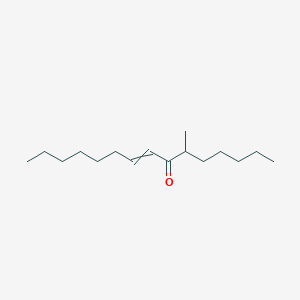![molecular formula C14H10O2 B12529356 4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
4-Methyl-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenones. It is characterized by a fused ring structure that includes a benzene ring and a chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Methyl-6H-benzo[c]chromen-6-one involves the cyclization of biphenyl-2-carboxylic acid. The reaction is typically carried out in the presence of potassium peroxydisulfate and silver nitrate as catalysts, with water and acetonitrile as solvents. The reaction mixture is stirred at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and substituted benzochromenones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides. By inhibiting this enzyme, the compound can modulate signaling pathways involved in inflammation and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urolithins: Hydroxylated derivatives of benzochromenones, known for their cognitive-enhancing properties.
Ellagic Acid: A natural polyphenol with antioxidant and anti-inflammatory activities.
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one: A derivative with similar biological activities.
Uniqueness
4-Methyl-6H-benzo[c]chromen-6-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzochromenones and contributes to its potential as a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H10O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O2/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)16-13(9)11/h2-8H,1H3 |
Clé InChI |
RZUNZBRGXGMWIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)

![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)

![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)

![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)




![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
